2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol
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Overview
Description
2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol typically involves the condensation of 2-allyl-6-formylphenol with 1-ethyl-1H-benzimidazol-2-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and benzimidazole derivatives.
Scientific Research Applications
2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to metal ions, forming stable complexes that inhibit enzymatic activities. Additionally, the phenolic group can participate in redox reactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-allyl-6-{[(1-propyl-1H-benzimidazol-2-yl)imino]methyl}phenol
- 2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol
- 2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)imino]methyl}phenol
Uniqueness
2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the allyl group and the ethyl-substituted benzimidazole moiety provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[(E)-(1-ethylbenzimidazol-2-yl)iminomethyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C19H19N3O/c1-3-8-14-9-7-10-15(18(14)23)13-20-19-21-16-11-5-6-12-17(16)22(19)4-2/h3,5-7,9-13,23H,1,4,8H2,2H3/b20-13+ |
InChI Key |
DBNNLWSXIUPUEA-DEDYPNTBSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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